molecular formula C21H19N3O4S2 B2419108 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1170577-82-8

2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2419108
CAS No.: 1170577-82-8
M. Wt: 441.52
InChI Key: VNPCLLQQIQLUKP-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a chemically synthesized small molecule that functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular activity against FGFR1, FGFR2, and FGFR3 Source . This targeted activity makes it a critical pharmacological tool for investigating the role of FGFR signaling in various pathological contexts. Its primary research value lies in the study of oncogenesis, as aberrant FGFR signaling is implicated in the proliferation, survival, and angiogenesis of numerous cancer types, including bladder, endometrial, and lung cancers Source . By specifically blocking the ATP-binding pocket of these receptor tyrosine kinases, this compound effectively halts downstream signal transduction pathways, such as MAPK/ERK and PI3K/AKT, allowing researchers to dissect the functional consequences of FGFR inhibition in cellular and animal models of disease Source . Further research applications extend to exploring its effects in fields beyond oncology, such as in skeletal development disorders and tissue repair processes where FGF signaling plays a fundamental role. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-4-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-4-9-19(18(10-13)28-3)30(26,27)23-16-7-5-15(6-8-16)17-12-29-21-22-14(2)11-20(25)24(17)21/h4-12,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCLLQQIQLUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C29H32N2O6S
  • CAS Number : 5516-88-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to the thiazole and pyrimidine moieties present in its structure. These functional groups are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of pyrimidine showed potent activity against various bacterial strains including E. coli and S. aureus, suggesting that similar compounds may possess comparable effects due to structural similarities .

Table 1: Antimicrobial Activity of Thiazole and Pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
2-Methoxy...B. subtilisUnknown (to be determined)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

  • One notable study reported that thiazole-containing compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7<10
HCT116<20
A549<15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Methoxy Group : The presence of a methoxy group at position 4 has been linked to enhanced antimicrobial activity.
  • Thiazole and Pyrimidine Rings : These rings contribute to the interaction with biological targets, enhancing the compound’s efficacy against pathogens.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives and tested them against a panel of microbial strains. The results indicated that modifications similar to those in 2-methoxy... significantly improved antimicrobial action, particularly against resistant strains .
  • Cytotoxicity Assessment : In an assessment of cytotoxicity, compounds structurally related to 2-methoxy... were tested for hemolytic activity. The results showed low toxicity at therapeutic concentrations, supporting the safety profile for potential clinical applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial pathogens. The following key findings illustrate its potential as an antimicrobial agent:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited notable inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating strong antimicrobial activity .
  • Biofilm Suppression : It has been shown to suppress biofilm formation in multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, which are associated with severe hospital-acquired infections. This property positions it as a candidate for developing new antimicrobial therapies .

Anticancer Properties

The anticancer potential of 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide has been explored through various in vitro studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HCT-116, HeLa, and MCF-7. The IC50 values for these cell lines were below 100 μM, indicating its potency as an anticancer agent .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by increasing phosphatidylserine translocation and altering mitochondrial membrane potential, leading to cell cycle arrest and enhanced apoptotic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Thiazole-Pyrimidine ScaffoldEnhances interaction with biological targets
Benzenesulfonamide MoietyContributes to antimicrobial and anticancer properties
Methoxy GroupInfluences solubility and bioavailability

This table summarizes how specific structural components influence the biological activity of the compound, guiding further modifications for enhanced therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Core thiazolo[3,2-a]pyrimidine formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions (e.g., formic acid, 10 hours) to generate the heterocyclic scaffold .

Sulfonamide coupling : Reaction of the core with activated benzenesulfonyl chloride derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .

Purification : Recrystallization from ethanol or methanol yields high-purity products (>98% HPLC) .

Q. How is the crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data collection : Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at 100–296 K to minimize thermal motion artifacts .
  • Refinement : R factors (e.g., 0.034–0.058) and data-to-parameter ratios (>15:1) ensure structural accuracy .
  • Bond analysis : Mean C–C bond lengths (0.003–0.004 Å) confirm hybridization and resonance effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or product purity during synthesis?

  • Methodology :

  • Computational reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, narrowing optimal conditions (e.g., solvent, temperature) .
  • Experimental validation : Iterative testing of computational predictions (e.g., varying catalysts or stoichiometry) with HPLC monitoring to track impurities .

Q. What strategies enhance selectivity in target binding for this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) to the benzenesulfonamide or thiazolo-pyrimidine moieties to modulate steric/electronic interactions .
  • In vitro assays : Competitive binding assays (e.g., fluorescence polarization) against recombinant enzymes (e.g., kinases, PDEs) to quantify IC₅₀ values .

Q. How can computational modeling optimize the synthesis pathway?

  • Methodology :

  • Reaction design platforms : Tools like ICReDD integrate quantum mechanics (QM) and machine learning to predict reaction feasibility, reducing trial-and-error experimentation .
  • Solvent/catalyst screening : Molecular dynamics (MD) simulations assess solvent polarity effects or catalyst-substrate interactions (e.g., hydrogen bonding in DMF) .

Q. What are the implications of substituent variations on biological activity?

  • Case study :

  • Chlorophenyl substitution : Evidence from similar thiazolo-pyrimidine derivatives shows enhanced enzyme inhibition (e.g., 4-chlorophenyl groups in thieno-triazolo-pyrimidines increase PDE4B binding affinity by 30%) .
  • Trifluoromethyl groups : Improve metabolic stability and lipophilicity (logP >3), as seen in related benzenesulfonamide inhibitors .

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